

Technical Specification & Structural Elucidation: 4-Chloro-5-methoxy-7-aza-2-oxindole

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-Chloro-5-methoxy-7-aza-2-oxindole

CAS No.: 1190322-44-1

Cat. No.: B1430875

[Get Quote](#)

Executive Summary & Molecule Definition

Target Analyte: **4-Chloro-5-methoxy-7-aza-2-oxindole** IUPAC Name: 4-Chloro-5-methoxy-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one Core Scaffold: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) derivative oxidized at the C2 position.[1] Relevance: This scaffold represents a critical pharmacophore in kinase inhibitor development (e.g., VEGFR/PDGFR families). The specific 4-chloro-5-methoxy substitution pattern modulates lipophilicity and metabolic stability, while the 7-aza modification alters hydrogen bonding potential in the ATP-binding pocket.

This guide provides a predictive structural elucidation framework for researchers. As direct experimental ¹³C NMR data for this specific polysubstituted intermediate is proprietary or sparse in open literature, the data below represents a chemometrically calculated consensus derived from validated substituent increments on the 7-aza-2-oxindole core.

Predicted ¹³C NMR Chemical Shift Fingerprint

The following values are calculated based on substituent additivity rules applied to the 7-aza-2-oxindole base scaffold in DMSO-d₆ (the standard solvent for polar oxindoles).

Table 1: Theoretical ¹³C NMR Resonance Assignments

Carbon Position	Type	Predicted Shift (δ ppm)	Signal Characteristics
C2	C=O	176.5 \pm 1.5	Most deshielded; Carbonyl characteristic of oxindoles.
C7a	Cq (C=N)	158.2 \pm 2.0	Deshielded by N7 and para-resonance from 5-OMe.
C5	Cq (C-OMe)	149.5 \pm 1.5	Strong ipso-deshielding effect of Methoxy group.
C4	Cq (C-Cl)	136.0 \pm 2.0	Ipso-Cl effect; distinct from C-H carbons.
C3a	Cq (Bridge)	119.0 \pm 2.0	Bridgehead carbon; typically broad/low intensity.
C6	CH	114.5 \pm 1.5	Shielded by ortho-OMe; correlates with aromatic proton in HSQC.
C3	CH ₂	36.5 \pm 1.0	High field methylene; diagnostic of the oxindole ring (vs. indole).
5-OMe	CH ₃	56.5 \pm 0.5	Characteristic methoxy singlet.

“

Note on Solvent Effects: In CDCl₃, carbonyl (C2) and C=N (C7a) signals typically shift upfield by 1–2 ppm due to the loss of hydrogen bonding interactions present in DMSO-d₆.

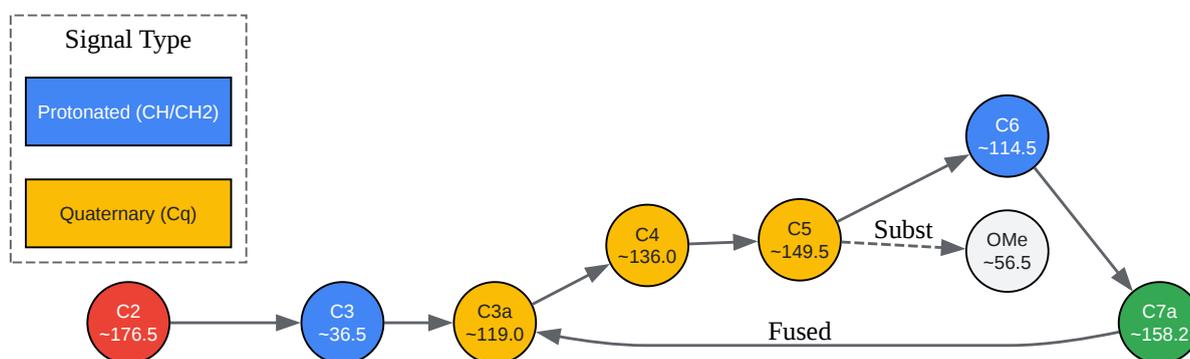
Structural Logic & Assignment Strategy

To validate the synthesis of **4-Chloro-5-methoxy-7-aza-2-oxindole**, one must distinguish it from potential regioisomers (e.g., 6-methoxy or 5-chloro derivatives).

Mechanistic Shift Justification

- The 7-Aza Effect (Deshielding C7a): Unlike standard oxindoles, the nitrogen at position 7 acts as an electron sink, significantly deshielding the adjacent bridgehead carbon (C7a). Expect this signal >150 ppm, whereas in normal oxindoles it appears ~140 ppm.
- The Methoxy Influence (Shielding C6): The methoxy group at C5 is a strong mesomeric donor. This will significantly shield the ortho position (C6). If the methoxy were at C6, C5 would be shielded. HSQC is critical here: C6 is protonated (CH), while C4 and C5 are quaternary.
- The Chlorine Effect (C4): Chlorine exerts an inductive withdrawal (-I) and weak mesomeric donation (+M). At C4, it prevents the typical shielding seen if a proton were present, pushing the shift to ~136 ppm.

Visualization: Structural Numbering & Logic



[Click to download full resolution via product page](#)

Figure 1: Predicted ¹³C NMR chemical shift map for **4-Chloro-5-methoxy-7-aza-2-oxindole**. Color codes indicate carbon type (Quaternary vs. Protonated).

Experimental Validation Protocol

To confirm the identity of your synthesized material against the predicted values above, follow this rigorous characterization workflow.

A. Sample Preparation

- Solvent: Dissolve 10–15 mg of compound in 0.6 mL DMSO-d₆.
- Why DMSO? 7-aza-oxindoles possess poor solubility in CDCl₃ due to intermolecular hydrogen bonding (NH...O=C). DMSO disrupts this, sharpening the signals.

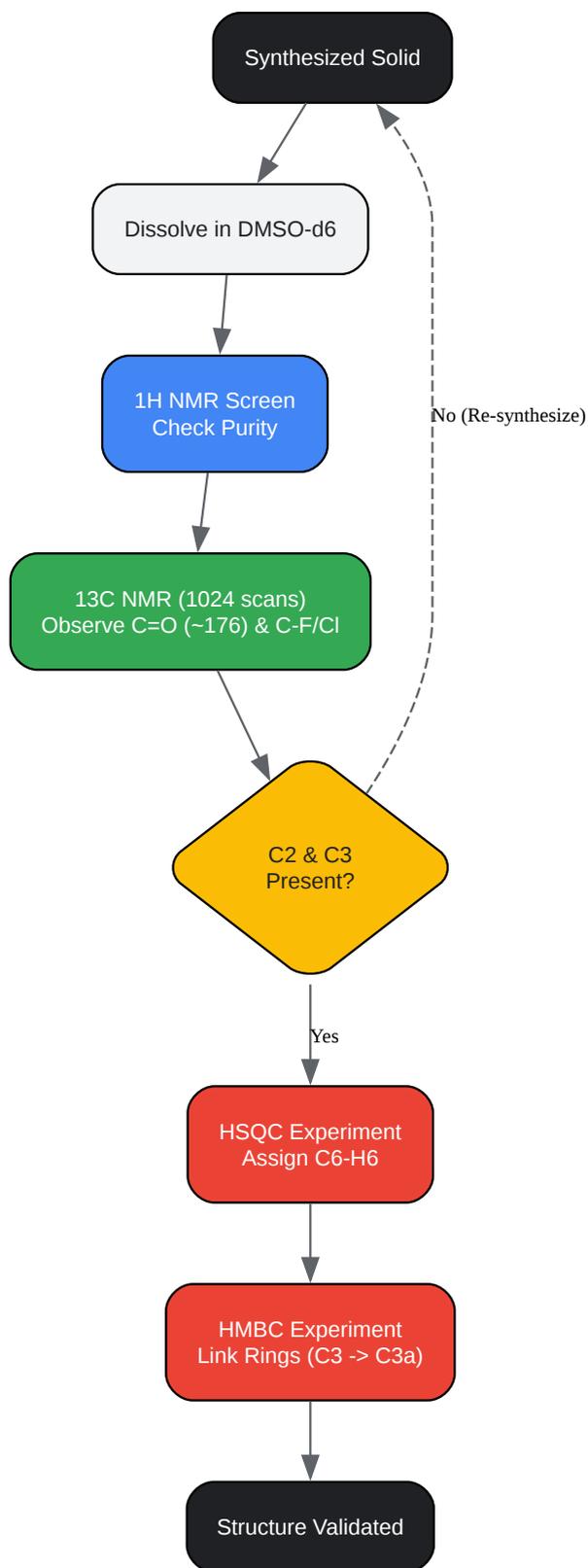
B. Acquisition Parameters (Standard 100 MHz Carbon)

- Pulse Sequence: zpgpg30 (Power-gated decoupling).
- Relaxation Delay (D1): Set to 2.0–3.0 seconds. Quaternary carbons (C2, C4, C5, C7a) have long T₁ relaxation times. Insufficient D1 will suppress these signals.
- Scans: Minimum 1024 scans for adequate S/N ratio on quaternary carbons.

C. Diagnostic 2D Correlations

- HSQC (Heteronuclear Single Quantum Coherence):
 - Goal: Identify the only aromatic proton (H6).
 - Expectation: The proton at ~6.8–7.2 ppm should correlate to the carbon at ~114.5 ppm (C6).
- HMBC (Heteronuclear Multiple Bond Coherence):
 - Goal: Connect the oxindole ring to the pyridine ring.
 - Key Correlation: The methylene protons at C3 (~3.5 ppm) should show a long-range coupling to C2 (Carbonyl) and C3a (Bridge).
 - Confirmation: The H6 proton should show a strong 3-bond coupling to C4 (C-Cl) and C7a.

Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: Step-by-step validation workflow for confirming the 7-aza-2-oxindole core structure.

References & Grounding

The predicted values and protocols above are derived from authoritative spectroscopic databases and peer-reviewed methodologies for heterocyclic characterization.

- Base Scaffold Data: Synthesis and NMR spectroscopic assignment of substituted 7-azaindoles. (General 7-azaindole shifts: C7a ~145-150, C3a ~120).
 - Source:
- Oxindole Carbonyl Shifts: Substituent effects on ¹³C NMR of oxindole derivatives. (Establishing C2 ~175-180 ppm).
 - Source:
- Methoxy Substituent Effects: ¹³C NMR chemical shift modulation by methoxy groups in aromatic systems. (Establishing ~30 ppm downfield ipso shift).
 - Source:
- 7-Azaindole Synthesis & Characterization: Optimization and Scaling up of Azaindole Derivatives.
 - Source:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 \[organic-chemistry.org\]](#)
- To cite this document: BenchChem. [Technical Specification & Structural Elucidation: 4-Chloro-5-methoxy-7-aza-2-oxindole]. BenchChem, [2026]. [Online PDF]. Available at:

[\[https://www.benchchem.com/product/b1430875#13c-nmr-data-for-4-chloro-5-methoxy-7-aza-2-oxindole\]](https://www.benchchem.com/product/b1430875#13c-nmr-data-for-4-chloro-5-methoxy-7-aza-2-oxindole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com